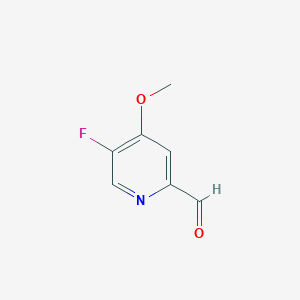

5-Fluoro-4-methoxypicolinaldehyde

Description

5-Fluoro-4-methoxypicolinaldehyde is a substituted pyridine derivative featuring a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring, with an aldehyde functional group at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes electron-donating properties, influencing reactivity in nucleophilic or electrophilic reactions. The aldehyde moiety serves as a versatile handle for further functionalization, such as condensation reactions to form Schiff bases or heterocycles .

Properties

IUPAC Name |

5-fluoro-4-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTCYPXLIAVUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252943 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256835-58-1 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 5-fluoro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypicolinaldehyde typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile . The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide (CH3I) or dimethyl sulfate (DMS) . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMSO, DMF).

Major Products Formed

Oxidation: 5-Fluoro-4-methoxypicolinic acid.

Reduction: 5-Fluoro-4-methoxypicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-methoxypicolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypicolinaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles . The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions . These properties make this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 5-Fluoro-4-methoxypicolinaldehyde with structurally related compounds, focusing on substituent effects and electronic profiles:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound donates electrons via resonance, contrasting with the nitro group in Compound 7, which strongly withdraws electrons. This difference significantly impacts reactivity; for example, the aldehyde in the target compound is more electrophilic than the amide in Compound 6.

- Fluorine Positioning : Fluorine at the 5-position (target compound) vs. 2-position (Compound 7) alters steric and electronic interactions. The 5-fluoro substitution may reduce steric hindrance near the aldehyde group, facilitating nucleophilic attacks .

Hypothetical Comparison of Reaction Efficiency :

- The methoxy group in this compound may accelerate reactions compared to nitro-substituted analogs, as electron-donating groups typically enhance aromatic substitution rates.

Physicochemical Properties

Notes:

- The aldehyde group in the target compound increases its reactivity toward nucleophiles (e.g., amines, hydrazines) compared to the amide-containing Compound 7, which is more stable under basic conditions .

Research Implications and Gaps

Further studies are needed to:

- Optimize its synthesis (e.g., via catalytic fluorination or methoxylation).

- Explore applications in drug discovery (e.g., as a building block for kinase inhibitors or antiviral agents).

Conclusion : this compound’s unique electronic profile and functional versatility distinguish it from related compounds, positioning it as a valuable intermediate for advanced synthetic applications. Comparisons with analogs underscore the critical role of substituent positioning and electronic effects in modulating reactivity and stability.

Biological Activity

5-Fluoro-4-methoxypicolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8FNO2

- Molecular Weight : 171.15 g/mol

- CAS Number : 12325390

The presence of a fluorine atom and a methoxy group on the picolinaldehyde backbone significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Starting Materials : Typically synthesized from 4-methoxypicolinaldehyde and fluorinating agents.

- Reaction Conditions : Reactions may involve solvents such as DMF or DMSO under controlled temperatures to facilitate the introduction of the fluorine atom.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound has potent anticancer properties. For example, it has shown significant inhibition of cell proliferation in various cancer cell lines, including:

- Cell Lines Tested : L1210 mouse leukemia cells

- IC50 Values : Reported in the nanomolar range, indicating high potency against these cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the fluorine atom enhances the compound's biological activity compared to non-fluorinated analogs.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on L1210 Cells :

-

In Vivo Studies :

- Ongoing research is assessing the efficacy of this compound in animal models to evaluate its therapeutic potential against tumors.

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.